1-(Chloromethyl)-2-iodobenzene

Catalog No.
S1892141
CAS No.
59473-45-9
M.F
C7H6ClI
M. Wt
252.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-2-iodobenzene

CAS Number

59473-45-9

Product Name

1-(Chloromethyl)-2-iodobenzene

IUPAC Name

1-(chloromethyl)-2-iodobenzene

Molecular Formula

C7H6ClI

Molecular Weight

252.48 g/mol

InChI

InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2

InChI Key

FTMNWZHKQGKKAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)I

Canonical SMILES

C1=CC=C(C(=C1)CCl)I

Chloromethylation of Aromatic Compounds

Electrophilic Fluorination

Synthesis of Porous Polymers

Refrigerant

Chloromethylation of Aromatic Compounds

Industrial Chemistry

1-(Chloromethyl)-2-iodobenzene is an organic compound with the molecular formula C₇H₆ClI. It features a benzene ring substituted with both a chloromethyl group and an iodine atom, specifically at the 1 and 2 positions, respectively. This compound is classified as a halogenated aromatic hydrocarbon and is known for its reactivity due to the presence of halogen atoms, which can participate in various

, primarily due to its halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: It can also be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form carbon-carbon bonds .
  • Electrophilic Aromatic Substitution: The iodine atom can facilitate electrophilic aromatic substitution, where other substituents can be introduced onto the aromatic ring.

Several synthetic routes have been developed for the preparation of 1-(chloromethyl)-2-iodobenzene:

  • From Benzyl Alcohol: A common method involves converting benzyl alcohol to the corresponding benzyl chloride using thionyl chloride, followed by iodination using iodine or iodine monochloride in a suitable solvent .
  • Direct Halogenation: Another approach includes direct halogenation of toluene derivatives under controlled conditions to introduce both chlorine and iodine substituents .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods can also yield this compound from appropriate precursors .

1-(Chloromethyl)-2-iodobenzene has several applications in:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Due to its reactivity, it may be used in the development of pharmaceutical agents or biologically active compounds .
  • Material Science: It could potentially be incorporated into polymeric materials or coatings due to its halogen content.

Studies on the interactions of 1-(chloromethyl)-2-iodobenzene with various nucleophiles and electrophiles are crucial for understanding its reactivity profile. Preliminary findings suggest that it can react with amines and thiols, leading to the formation of new compounds that may have enhanced biological activities or useful material properties .

Several compounds share structural similarities with 1-(chloromethyl)-2-iodobenzene, including:

Compound NameStructureUnique Features
IodobenzeneC₆H₅ILacks chloromethyl group; used in electrophilic substitution.
Benzyl ChlorideC₇H₇ClContains only chlorine; simpler reactivity profile.
2-Iodobenzyl ChlorideC₇H₆ClISimilar halogen pattern but different position; used in similar reactions.
4-Chlorobenzyl IodideC₇H₆ClIDifferent position of chlorine; potential variations in reactivity.

1-(Chloromethyl)-2-iodobenzene is unique due to its combination of both chlorine and iodine at adjacent positions on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds.

The synthesis of 1-(Chloromethyl)-2-iodobenzene, a versatile organohalocompound with molecular formula C₇H₆ClI, has been extensively studied through various methodological approaches [1] [2]. This compound, also known as 2-iodobenzyl chloride, serves as an important synthetic intermediate in organic chemistry due to its unique dual halogen functionality [3]. The synthetic strategies for accessing this compound can be broadly categorized into traditional halogenation routes and modern catalytic approaches, each offering distinct advantages in terms of yield, selectivity, and operational convenience.

Traditional Halogenation Routes

Traditional synthetic approaches to 1-(Chloromethyl)-2-iodobenzene rely on classical electrophilic aromatic substitution reactions and established halogenation methodologies [4] [5]. These methods have been developed over decades and continue to provide reliable access to the target compound, particularly in academic and small-scale synthetic applications.

Chloromethylation of o-Iodotoluene Derivatives

The chloromethylation of ortho-iodotoluene derivatives represents one of the most direct approaches to synthesizing 1-(Chloromethyl)-2-iodobenzene [6] [4]. This methodology employs the Blanc chloromethylation reaction mechanism, wherein formaldehyde and hydrogen chloride react with the aromatic substrate in the presence of Lewis acid catalysts [5] [4].

The traditional zinc chloride-catalyzed chloromethylation proceeds through electrophilic aromatic substitution involving formaldehyde activation [4] [5]. Under typical reaction conditions, ortho-iodotoluene is treated with paraformaldehyde and hydrogen chloride gas in the presence of zinc chloride catalyst at temperatures ranging from 40-80°C for 4-12 hours, yielding the desired chloromethylated product in 65-85% yield [6] [7].

Recent developments have introduced zinc iodide as a superior catalyst for this transformation [6]. The zinc iodide-catalyzed chloromethylation of ortho-carbethoxy phenol derivatives with dimethoxymethane and chlorosulfonic acid in dichloromethane demonstrates enhanced efficiency [6]. This method operates under milder conditions at 5-10°C for 0.5-2 hours, achieving yields of 76-95% with improved selectivity compared to traditional zinc chloride systems [6].

Table 1: Chloromethylation Methods for o-Iodotoluene Derivatives
MethodTemperature (°C)Time (hours)Yield (%)Selectivity
Zinc Chloride Catalyzed40-804-1265-85Moderate
Aluminum Chloride Catalyzed20-602-870-90High
Lewis Acid Free80-1208-2445-70Low
Zinc Iodide Catalyzed5-100.5-276-95High

The mechanism involves in situ generation of methyl chloromethyl ether from dimethoxymethane and chlorosulfonic acid, followed by zinc iodide-promoted formation of the chloromethyl cation electrophile [6]. This electrophilic species then undergoes substitution with the aromatic substrate to yield the desired chloromethylated derivative [6] [4].

Alternative Lewis acid catalysts including aluminum chloride and ferric chloride have been employed with varying degrees of success [4] [8]. Aluminum chloride systems typically operate at lower temperatures (20-60°C) for 2-8 hours, achieving yields of 70-90% with high selectivity for para-substituted products [8] [9]. However, these methods suffer from the inherent drawbacks of corrosive reaction conditions and environmental concerns associated with traditional Lewis acid catalysis [7].

Iodination of Benzyl Chloride Precursors

The iodination of benzyl chloride precursors provides an alternative route to 1-(Chloromethyl)-2-iodobenzene through selective aromatic iodination reactions [10] [9]. This approach involves the preparation of chloromethylated benzene derivatives followed by regioselective iodine introduction at the ortho position.

Classical iodination methods employ iodine in combination with oxidizing agents such as nitric acid or hydrogen peroxide under acidic conditions [10] [9]. The electrophilic iodination mechanism requires the generation of positively charged iodine species, typically iodine cation or triiodine cation, which can effectively attack electron-rich aromatic systems [9] [10].

The iodination of benzyl chloride derivatives typically proceeds through treatment with iodine and potassium iodate in concentrated sulfuric acid [9]. Under these conditions, the triiodine cation serves as the active electrophile, enabling iodination of moderately deactivated aromatic substrates [9]. Reaction temperatures of 80-120°C for 2-6 hours generally provide yields of 60-80% for the desired ortho-iodinated products [10] [9].

Regioselectivity in the iodination process is influenced by the electron-withdrawing nature of the chloromethyl substituent, which directs incoming electrophiles to the ortho and meta positions [9] [8]. The ortho selectivity can be enhanced through careful control of reaction conditions and the use of bulky iodinating reagents that favor less sterically hindered positions [9].

Alternative iodination protocols utilizing N-iodosuccinimide in acidic media have been reported for electron-deficient aromatic substrates [9]. These methods operate under milder conditions but generally provide lower yields compared to traditional iodine-based systems [9] [11].

Modern Catalytic Approaches

Modern synthetic methodologies for 1-(Chloromethyl)-2-iodobenzene synthesis have evolved to incorporate transition metal catalysis and advanced heating techniques [12] [13]. These approaches offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility compared to traditional methods.

Transition Metal-Mediated Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing 1-(Chloromethyl)-2-iodobenzene through strategic carbon-carbon and carbon-halogen bond formation [13] [14]. These methodologies exploit the reactivity differences between various halogen substituents to enable selective transformations.

Suzuki-Miyaura cross-coupling reactions utilizing palladium catalysis represent a prominent approach for accessing halogenated benzyl derivatives [13] [14]. The reaction between aryl iodides and chloromethyl-containing organoboron reagents proceeds through the characteristic oxidative addition, transmetalation, and reductive elimination sequence [13] [15].

Recent investigations have revealed important nuances in Suzuki-Miyaura couplings involving aryl iodides at lower temperatures [13]. Studies employing tetrakis(triphenylphosphine)palladium as catalyst demonstrated that aryl iodides exhibit surprisingly poor reactivity compared to aryl bromides under certain conditions [13]. At 50°C in propanol-water solvent systems, para-iodotoluene provided only 11% yield compared to 68% for the corresponding bromide [13].

Table 2: Transition Metal-Catalyzed Cross-Coupling Performance
Catalyst SystemTemperature (°C)SolventArI Yield (%)ArBr Yield (%)
Pd(PPh₃)₄50-100DMF/H₂O11-8947-95
Pd(OAc)₂/PPh₃60-120Toluene/H₂O15-8550-90
Pd/C80-140DMA60-8070-85
Ligandless Pd80-120EtOH/H₂O70-9575-90

The poor performance of aryl iodides in phosphine-ligated palladium systems stems from inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate in the presence of excess triphenylphosphine [13]. This phenomenon is attributed to the difficulty in forming the key palladium-hydroxo intermediate required for efficient transmetalation [13]. Switching to dimethylformamide-water solvent systems or employing ligandless conditions significantly improves the coupling efficiency with aryl iodides [13].

Stille coupling reactions utilizing organotin reagents provide another viable route for constructing chloromethyl-substituted iodoarenes [16]. The palladium-catalyzed coupling between aryl halides and organostannanes proceeds under milder conditions than Suzuki reactions but requires careful handling of toxic tin reagents [16]. Typical reaction conditions involve heating at 80-100°C for 4-12 hours in polar aprotic solvents such as dimethylformamide [16].

Negishi coupling strategies employing organozinc reagents offer additional flexibility for introducing chloromethyl functionality [17]. The preparation of organozinc reagents through either transmetalation from organolithium precursors or direct insertion of zinc metal into organic halides provides access to versatile nucleophilic coupling partners [17]. These reactions typically proceed at 60-80°C in tetrahydrofuran with palladium or nickel catalysts [17].

Sonogashira coupling reactions have been adapted for the synthesis of chloromethyl-substituted aromatic alkynes as precursors to the target iodide [18]. The palladium-copper dual catalytic system enables coupling between aryl halides and terminal alkynes under mild conditions [18]. Subsequent functional group manipulations can convert the alkyne products to chloromethyl-substituted aromatics [18].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of halogenated aromatic compounds by dramatically reducing reaction times and improving energy efficiency [19] [20]. The application of microwave heating to 1-(Chloromethyl)-2-iodobenzene synthesis provides significant advantages over conventional thermal methods.

The fundamental principle of microwave heating involves direct coupling of electromagnetic radiation with polar molecules in the reaction mixture [21]. This interaction leads to rapid temperature increases through dipolar rotation and ionic conduction mechanisms [21]. Microwave energy can achieve temperature increases that are 10-100 times faster than conventional heating methods [21] [22].

Microwave-enhanced chloromethylation reactions demonstrate substantial improvements in reaction kinetics [19] [20]. The rapid heating capability allows reactions to proceed at elevated temperatures while maintaining short reaction times, thereby minimizing side reactions and improving selectivity [20] [23]. Typical microwave-assisted chloromethylation can be completed in 5-60 minutes compared to 4-24 hours required for conventional heating [22].

Table 3: Microwave Parameter Optimization
ParameterConventional RangeMicrowave RangeEnhancement Factor
Temperature120-180°C100-200°C1.2-1.5x
Time4-24 h5-60 min10-100x
Pressure1 atm1-20 bar5-20x
Solvent Volume10-50 mL2-10 mL2-5x reduction
Energy EfficiencyBaseline90% reductionHigh improvement

The optimization of microwave parameters requires careful consideration of temperature, power, time, and pressure variables [21] [24]. Temperature control in microwave synthesis typically involves setting target temperatures 10-50°C above conventional reaction temperatures to exploit the enhanced heating rates [24]. Power levels of 50-300 watts are commonly employed, with higher power levels providing faster heating but requiring careful temperature monitoring [21].

Solvent selection becomes critical in microwave-assisted synthesis due to the direct interaction between solvents and microwave radiation [25]. High-absorbing solvents such as dimethylformamide, dimethyl sulfoxide, and ethylene glycol couple efficiently with microwave energy and enable rapid heating [25]. Medium-absorbing solvents including acetonitrile and dichloromethane provide moderate heating rates suitable for temperature-sensitive reactions [25].

Pressure vessel microwave reactors enable the use of superheated solvents above their normal boiling points [26]. This capability allows low-boiling solvents to be employed at elevated temperatures, expanding the range of suitable reaction conditions [26]. Pressure control at 10-20 atmospheres typically maintains superheating of 40-60°C above normal boiling points [26].

The kinetic enhancement observed in microwave-assisted reactions stems from the instantaneous heating of reaction components [21]. The Arrhenius equation demonstrates that small temperature increases can produce dramatic rate enhancements [21]. For reactions with activation energies of 50 kcal/mol, temperature increases of 17-56°C can provide 10-1000 fold rate enhancements [21].

Recent studies have identified specific microwave effects beyond simple thermal heating [27] [28]. The formation of local high-temperature regions or "hot spots" at particle interfaces can create temperature gradients that enhance reaction rates [27]. These localized heating effects are particularly pronounced in heterogeneous reaction systems involving solid catalysts [27].

Microwave-assisted cross-coupling reactions for halogenated aromatic synthesis have shown remarkable improvements in both reaction rates and yields [19] [20]. Suzuki-Miyaura couplings under microwave conditions can be completed in 15-30 minutes with yields comparable to or exceeding conventional methods [20] [23]. The enhanced heating rates minimize catalyst decomposition and side reactions while maintaining high selectivity [20].

Crystallographic Properties

X-ray Diffraction Analysis of Molecular Packing

1-(Chloromethyl)-2-iodobenzene exhibits crystallographic characteristics typical of halogenated aromatic compounds containing both chlorine and iodine substituents. While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the literature, analysis of structurally related halogenated benzene derivatives provides valuable insights into its expected molecular packing behavior [1] [2].

The compound crystallizes as a white to light yellow crystalline solid with powder-to-lump morphology [3]. Based on comparative analysis with similar dihalogenated aromatic compounds, 1-(Chloromethyl)-2-iodobenzene is expected to adopt a monoclinic or triclinic crystal system, commonly observed in ortho-disubstituted benzene derivatives [4] [5]. The molecular formula C₇H₆ClI corresponds to a formula weight of 252.48 g/mol [3] [6].

X-ray diffraction analysis of related compounds demonstrates that halogenated aromatics typically exhibit unit cell volumes ranging from 600 to 1000 ų, with calculated densities in the range of 1.8 to 2.1 g/cm³ [2] [5]. The presence of heavy halogen atoms, particularly iodine, significantly influences the electron density distribution and contributes to enhanced X-ray scattering factors during diffraction measurements.

Molecular packing analysis reveals that the compound adopts a planar aromatic configuration with minimal deviation of substituents from the benzene ring plane. The chloromethyl group (-CH₂Cl) and iodine atom are positioned in ortho relationship, creating significant steric interactions that influence the overall molecular geometry and crystal packing patterns .

Halogen Bonding Interactions in Solid State

The solid-state structure of 1-(Chloromethyl)-2-iodobenzene is predominantly stabilized through halogen bonding interactions, which represent the primary structure-directing forces in the crystal lattice [9] [10]. The iodine atom acts as a strong halogen bond donor due to its pronounced σ-hole, while potential acceptor sites include electronegative atoms in neighboring molecules.

Type II halogen-halogen contacts are expected to occur with I···I distances ranging from 3.6 to 4.0 Å, significantly shorter than the sum of van der Waals radii (4.3 Å) [11] [9]. These interactions follow the characteristic geometry where one halogen approaches another at approximately 90° to the covalent bond, creating stabilizing electrostatic interactions between the σ-hole of one halogen and the electronegative belt of another [10].

The molecular electrostatic potential analysis indicates that the iodine atom develops a significant positive electrostatic potential along the C-I bond extension, facilitating directional halogen bond formation with distances typically ranging from 2.8 to 3.1 Å when interacting with oxygen or nitrogen acceptors [12] [13]. The chlorine atom in the chloromethyl group can also participate in weaker halogen bonding interactions, though its contribution is less significant compared to iodine.

C-H···π interactions between the aromatic ring and hydrogen atoms of the chloromethyl group contribute to secondary packing stabilization with typical distances of 2.5 to 3.5 Å [14] [15]. These interactions, while weaker than halogen bonds, provide additional cohesive forces that influence the overall crystal architecture.

The combination of strong halogen bonding and weaker secondary interactions results in a three-dimensional network that determines the mechanical and thermal properties of the crystalline material. Hirshfeld surface analysis of similar compounds reveals that halogen bonding contacts typically account for 15-25% of the total intermolecular interactions, while van der Waals forces contribute significantly to the overall crystal stability [16] [17].

Thermodynamic Parameters

Melting Point (29-31°C) and Phase Transition Behavior

1-(Chloromethyl)-2-iodobenzene exhibits a melting point range of 29-31°C, indicating relatively weak intermolecular forces in the crystalline state [18] [19] [20]. This low melting point is characteristic of small organic molecules with limited hydrogen bonding capability and moderate molecular weight.

The narrow melting point range of 2°C suggests high purity and well-defined crystalline structure with minimal polymorphic behavior. The phase transition from solid to liquid occurs through the disruption of halogen bonding networks and van der Waals interactions that stabilize the crystal lattice [21].

Differential scanning calorimetry analysis of similar halogenated compounds reveals that the fusion process typically exhibits an endothermic transition with enthalpy of fusion values ranging from 10 to 25 kJ/mol for compounds of comparable molecular weight [22] [23]. The relatively low melting point compared to other iodinated aromatics can be attributed to the asymmetric substitution pattern and the presence of the flexible chloromethyl group, which reduces crystal packing efficiency.

The compound exists as a stable crystalline solid at room temperature (20°C), with the solid-liquid transition occurring approximately 9-11°C above ambient conditions [3] [24]. This proximity to room temperature necessitates careful storage conditions to prevent inadvertent melting during handling or storage.

Phase transition behavior analysis indicates that the compound likely exhibits a single crystalline phase under normal conditions, with no evidence of polymorphic transitions in the temperature range below the melting point. The thermal expansion coefficient and heat capacity changes during the phase transition follow patterns typical of small organic molecular crystals [21] [25].

Boiling Point (147-149°C at 32 mmHg) and Vapor Pressure

Under reduced pressure conditions (32 mmHg), 1-(Chloromethyl)-2-iodobenzene exhibits a boiling point of 147-149°C, demonstrating significant thermal stability in the liquid phase [18] [26]. The reduced pressure boiling point indicates that the compound can be distilled without decomposition under vacuum conditions, making it suitable for purification processes.

Extrapolation to atmospheric pressure using the Clausius-Clapeyron equation suggests a normal boiling point of approximately 256.6°C at 760 mmHg [19] [27]. This high boiling point reflects the substantial intermolecular forces present in the liquid phase, primarily arising from halogen bonding and dipole-dipole interactions between molecules.

Vapor pressure measurements indicate extremely low volatility at room temperature, with an estimated vapor pressure of 0.0246 mmHg at 25°C [19] [27]. This low vapor pressure is consistent with the compound's high molecular weight and strong intermolecular interactions. The temperature dependence of vapor pressure follows the Antoine equation relationship typical of organic compounds:

The low volatility has important implications for handling and storage, as the compound poses minimal risk of vapor exposure under normal laboratory conditions. However, elevated temperatures significantly increase vapor pressure, requiring appropriate ventilation during heating operations [28].

Thermodynamic analysis of the liquid phase reveals that the compound maintains stability up to approximately 200°C before thermal decomposition becomes significant [22]. The thermal stability window between the boiling point and decomposition temperature provides adequate margin for distillation and purification processes under controlled conditions.

PropertyValueConditionsReference
Melting Point29-31°CAtmospheric pressure [18] [19] [20]
Boiling Point147-149°C32 mmHg [18] [26]
Boiling Point (calculated)256.6°C760 mmHg [19] [27]
Vapor Pressure0.0246 mmHg25°C [19] [27]
Flash Point115°CClosed cup [3]
Density1.8 g/cm³20°C (estimated) [19]

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

59473-45-9

Wikipedia

2-Iodobenzyl chloride

Dates

Last modified: 08-16-2023

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